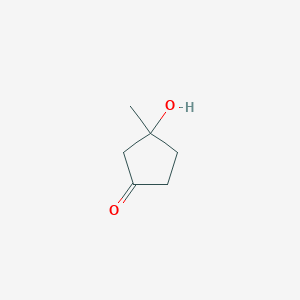
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene is an aromatic compound with a complex structure that includes bromine, fluorine, methoxymethoxy, and methyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene can be achieved through several steps:
Starting Material: The synthesis begins with 4-methylphenol (p-cresol).
Bromination: The first step involves the bromination of 4-methylphenol to introduce the bromine atom at the 1-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Fluorination: The next step is the introduction of the fluorine atom at the 3-position. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, with careful control of reaction conditions to ensure the purity of the final product. Continuous flow reactors and automated systems may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles such as nitronium ions or sulfonium ions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Products such as 1-azido-3-fluoro-2-(methoxymethoxy)-4-methylbenzene.
Electrophilic Aromatic Substitution: Products such as 1-bromo-3-fluoro-2-(methoxymethoxy)-4-methyl-5-nitrobenzene.
Oxidation: Products such as 1-bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as liquid crystals or polymers.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme activity and receptor binding.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The methoxymethoxy group can increase the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene: Similar structure but lacks the methoxymethoxy group.
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar structure but lacks the methyl group.
1-Bromo-3-fluoro-4-methylbenzene: Similar structure but lacks both the methoxymethoxy and methoxy groups.
Uniqueness
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both the methoxymethoxy and methyl groups, which can influence its chemical reactivity and physical properties. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity for specific targets, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
CAS-Nummer |
1934816-94-0 |
|---|---|
Molekularformel |
C9H10BrFO2 |
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-6-3-4-7(10)9(8(6)11)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
FYACAXLHSLOIFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Br)OCOC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
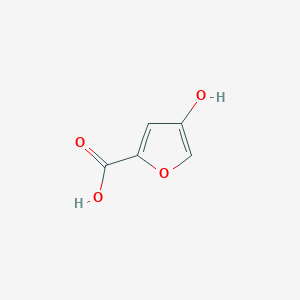
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
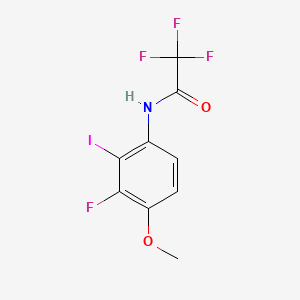
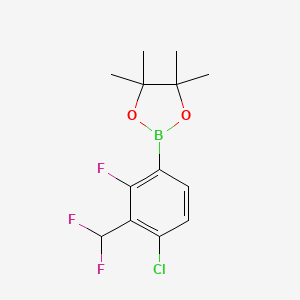
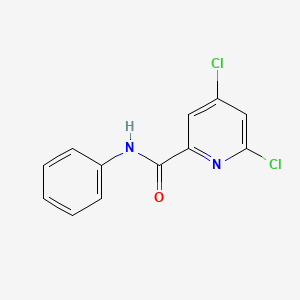
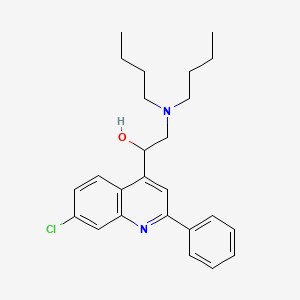
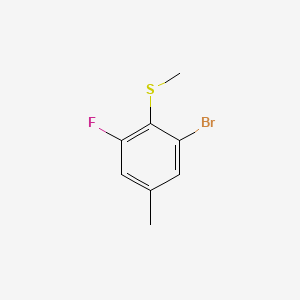
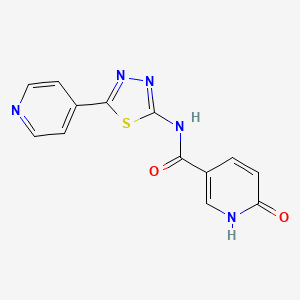
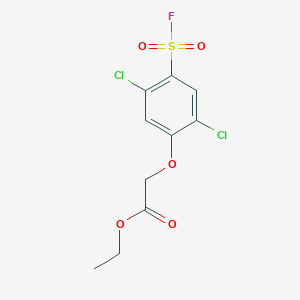


![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
